molecular formula C17H13ClF4N2O5 B12057491 (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

(S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B12057491
M. Wt: 436.7 g/mol
InChI Key: LVWMWYCDQNZFKV-INIZCTEOSA-N
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Description

(S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including a chloro-fluorophenoxy group, a hydroxy group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 4-chloro-3-fluorophenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Hydroxylation: The phenoxy intermediate is then subjected to hydroxylation to introduce the hydroxy group.

    Amidation: The final step involves the reaction of the hydroxylated intermediate with 4-nitro-3-(trifluoromethyl)aniline under suitable conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitrophenyl)propanamide: Lacks the trifluoromethyl group.

    (S)-3-(4-Chlorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide: Lacks the fluorine atom.

    (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-(trifluoromethyl)phenyl)propanamide: Lacks the nitro group.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in (S)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C17H13ClF4N2O5

Molecular Weight

436.7 g/mol

IUPAC Name

(2S)-3-(4-chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-10-3-4-12(18)13(19)7-10)15(25)23-9-2-5-14(24(27)28)11(6-9)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m0/s1

InChI Key

LVWMWYCDQNZFKV-INIZCTEOSA-N

Isomeric SMILES

C[C@](COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Canonical SMILES

CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Origin of Product

United States

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